PLX5622 fumarate is a synthetic compound primarily recognized as a selective inhibitor of the colony stimulating factor 1 receptor. Its chemical structure is characterized by the formula and a molecular weight of approximately 395.4 g/mol. The compound is notable for its ability to penetrate the blood-brain barrier, making it effective in targeting central nervous system microglia. PLX5622 has gained attention in research related to neurodegenerative diseases, particularly Alzheimer's disease, due to its capacity to deplete microglial cells and mitigate neuroinflammation .
PLX5622 fumarate is classified as a small molecule drug and is sourced synthetically. It is categorized under kinase inhibitors, specifically targeting the colony stimulating factor 1 receptor, which plays a crucial role in the survival and proliferation of microglia and macrophages . The compound's CAS Registry Number is 1303420-67-8, and it is available in crystalline solid form with a purity of over 98% .
The synthesis of PLX5622 involves a multi-step chemical process that optimizes its selectivity and potency against the colony stimulating factor 1 receptor. The initial design was based on existing inhibitors like PLX3397, with modifications to enhance brain penetration and specificity . The synthesis schematic typically includes:
The detailed synthetic pathway includes various reaction conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and purification techniques like chromatography .
PLX5622 features a complex molecular structure that includes multiple aromatic rings and fluorine substituents, which are essential for its interaction with the colony stimulating factor 1 receptor. The structural formula can be represented as:
Key structural characteristics include:
Crystallographic studies have elucidated the binding conformation of PLX5622 within the colony stimulating factor 1 receptor, revealing critical interactions that confer its selectivity .
PLX5622 primarily functions through competitive inhibition of the colony stimulating factor 1 receptor. Its mechanism involves:
The compound's effectiveness has been demonstrated in various experimental models where it significantly reduces microglial activation markers such as Iba-1+ cells in response to neuropathic pain stimuli .
PLX5622 exerts its pharmacological effects by selectively inhibiting the colony stimulating factor 1 receptor, leading to:
The detailed mechanism involves competitive binding at the receptor site, preventing downstream signaling that promotes microglial survival.
PLX5622 fumarate exhibits several notable physical and chemical properties:
These properties are critical for its application in biological experiments where precise dosing and stability are required.
PLX5622 has several significant applications in scientific research:
PLX5622 fumarate (C₂₃H₂₁F₂N₅O₃) achieves high selectivity for colony-stimulating factor 1 receptor (CSF1R) through precise structural interactions revealed by X-ray crystallography. The inhibitor binds the ATP pocket of CSF1R by forming hydrogen bonds with Cys666 in the hinge region and hydrophobic packing with Val548, Ile794, and Leu634. A critical design feature is the 2-fluoro substitution on the central pyridine ring, which accesses a unique subpocket adjacent to Gly795—a residue acting as a "gatekeeper" to an interior allosteric site. This glycine residue is replaced by bulkier cysteine residues in homologous receptors KIT and FLT3. The steric incompatibility with non-CSF1R kinases arises because the fluorine atom (van der Waals radius ~1.47 Å) extends beyond the spatial tolerance permitted by cysteine’s sulfur atom (~1.80 Å), resulting in repulsive forces that scale inversely with the sixth power of atomic distance [2] [4].
Further selectivity is conferred by the terminal pyridine group, which stabilizes CSF1R’s juxtamembrane domain in a displaced conformation. When bound to KIT or FLT3, steric clashes between the middle pyridine ring and the gatekeeper cysteine compromise optimal positioning of this moiety. These interactions culminate in a Ki of 5.9 nM for CSF1R and >20-fold selectivity over KIT (IC₅₀ = 0.86 μM) and FLT3 (IC₅₀ = 0.39 μM) [1] [7].
Table 1: Structural Determinants of PLX5622-CSF1R Binding
Structural Element | Interaction with CSF1R | Effect on Selectivity |
---|---|---|
2-Fluoro-pyridine ring | Accesses Gly795-specific subpocket | >20-fold selectivity vs. KIT/FLT3 |
Terminal pyridine group | Stabilizes displaced juxtamembrane domain | Prevents optimal fit in non-CSF1R kinases |
Hydrogen bond network | Anchors to Cys666 hinge residue | High binding affinity (Ki = 5.9 nM) |
Hydrophobic packing | Engages Val548, Ile794, Leu634 | Enhanced binding stability |
The 2-fluoro modification not only enhances kinase selectivity but also optimizes blood-brain barrier (BBB) penetration. Compared to the predecessor PLX3397, PLX5622 exhibits fourfold higher brain penetrance (20% vs. 5%) due to strategic alterations in physicochemical properties. Fluorine substitution reduces polar surface area while increasing lipophilicity (cLogP = 3.8), aligning with established criteria for CNS penetrance: molecular weight <450 Da and cLogP 2–5. Additional refinements include lowering molecular weight (453.45 g/mol vs. PLX3397’s 506.54 g/mol) and improving cell permeability [2] [6].
Pharmacokinetic studies across species confirm consistent BBB penetration:
Table 2: Physicochemical and Pharmacokinetic Properties Enabling Brain Penetrance
Property | PLX5622 | PLX3397 | Impact on CNS Delivery |
---|---|---|---|
Molecular weight (g/mol) | 453.45 | 506.54 | Favors passive diffusion |
cLogP | 3.8 | 3.5 | Enhances membrane permeability |
Brain/plasma ratio | 0.2 | 0.05 | 4× increase in brain exposure |
Oral bioavailability (%) | 59 (mice) | 28 (mice) | Improved dosing efficiency |
Plasma half-life (hr) | 2.6 (mice) | 4.1 (mice) | Enables sustained inhibition |
The synthesis of PLX5622 employs a convergent strategy involving three key intermediates: 3-bromo-5-fluoropyridin-2-amine, 5-fluoro-2-methoxynicotinaldehyde, and 5-methyl-1H-pyrrolo[2,3-b]pyridine. The steps include:
The final drug substance achieves ≥98% purity (HPLC) with strict control of residual solvents (<500 ppm DMSO). Critical process parameters include temperature control during salt crystallization (20–25°C) and pH adjustment to 5.0–5.5 to prevent hydrolysis of the methoxy group [6] [7].
PLX5622 fumarate exhibits pH-dependent solubility, with optimal dissolution in mildly acidic conditions (pH 5.0). Its aqueous solubility is low (0.1 mg/mL in water), necessitating formulation as a solid dispersion or suspended nanoparticles for in vivo delivery. Preclinical formulations include:
Accelerated stability studies demonstrate:
Table 3: Stability and Formulation Parameters for PLX5622 Fumarate
Parameter | Conditions | Performance |
---|---|---|
Aqueous solubility | pH 7.0, 25°C | 0.1 mg/mL |
DMSO solubility | 25°C | 110 mg/mL (242.6 mM) |
Thermal degradation | 40°C/75% RH, 30 days | <2% |
Photostability | 1.2 million lux-hours | No change |
Hydrolytic half-life | pH 8.0, 37°C | 7 days |
Long-term storage | -20°C, desiccated | >3 years |
Chow stability | 4°C, sealed | 6 months |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7